6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine
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Overview
Description
6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is a synthetic organic compound characterized by the presence of a triazine ring substituted with methylsulfanyl and trimethylsilyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of a triazine precursor with methylsulfanyl and trimethylsilylating agents. One common method includes the use of chlorotrimethylsilane in the presence of a base such as triethylamine to introduce the trimethylsilyl groups . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the sensitive silyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyl groups can introduce various functional groups.
Scientific Research Applications
6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can protect reactive sites during chemical reactions, while the triazine ring can participate in various binding interactions. The methylsulfanyl group can undergo oxidation or reduction, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine
- 6-(Methylsulfanyl)-3,5-bis[(tert-butyldimethylsilyl)oxy]-1,2,4-triazine
- 6-(Methylsulfanyl)-3,5-bis[(triisopropylsilyl)oxy]-1,2,4-triazine
Uniqueness
6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the combination of its methylsulfanyl and trimethylsilyl groups, which confer specific reactivity and stability properties. The trimethylsilyl groups provide steric protection and enhance the compound’s volatility, making it suitable for gas chromatography and mass spectrometry analysis .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57846-97-6 |
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Molecular Formula |
C10H21N3O2SSi2 |
Molecular Weight |
303.53 g/mol |
IUPAC Name |
trimethyl-[(6-methylsulfanyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy]silane |
InChI |
InChI=1S/C10H21N3O2SSi2/c1-16-9-8(14-17(2,3)4)11-10(13-12-9)15-18(5,6)7/h1-7H3 |
InChI Key |
CIYSVLPWRYPFBH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(N=NC(=N1)O[Si](C)(C)C)SC |
Origin of Product |
United States |
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